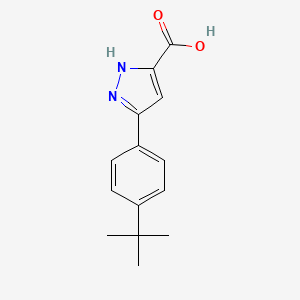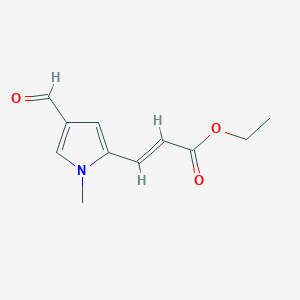
ethyl (E)-3-(4-formyl-1-methyl-1H-pyrrol-2-yl)acrylate
Overview
Description
Ethyl (E)-3-(4-formyl-1-methyl-1H-pyrrol-2-yl)acrylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a formyl group, a methyl group, and an acrylate ester moiety attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-3-(4-formyl-1-methyl-1H-pyrrol-2-yl)acrylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Formyl Group: The formyl group can be introduced via Vilsmeier-Haack reaction, where the pyrrole is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Esterification: The acrylate ester moiety can be introduced through esterification reactions involving ethyl alcohol and acrylic acid under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-(4-formyl-1-methyl-1H-pyrrol-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with different functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens (Cl2, Br2), nitro groups (NO2+)
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Hydroxymethyl derivatives
Substitution: Halogenated or nitro-substituted pyrrole derivatives
Scientific Research Applications
Ethyl (E)-3-(4-formyl-1-methyl-1H-pyrrol-2-yl)acrylate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (E)-3-(4-formyl-1-methyl-1H-pyrrol-2-yl)acrylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the acrylate ester moiety can undergo polymerization or copolymerization reactions. These interactions can lead to the formation of new chemical entities with desired properties.
Comparison with Similar Compounds
Ethyl (E)-3-(4-formyl-1-methyl-1H-pyrrol-2-yl)acrylate can be compared with other pyrrole derivatives, such as:
Ethyl 3-(1-methyl-1H-pyrrol-2-yl)acrylate: Lacks the formyl group, which may result in different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its physical and chemical properties.
Properties
IUPAC Name |
ethyl (E)-3-(4-formyl-1-methylpyrrol-2-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11(14)5-4-10-6-9(8-13)7-12(10)2/h4-8H,3H2,1-2H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRLATUVLJJHNP-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CN1C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=CN1C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


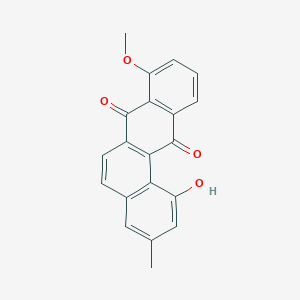
![N-[2-(1H-indol-3-yl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B3157729.png)
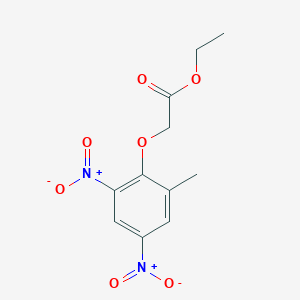
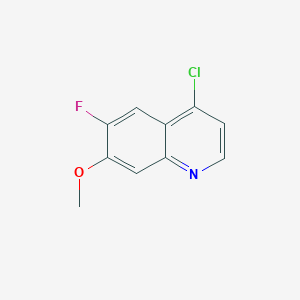
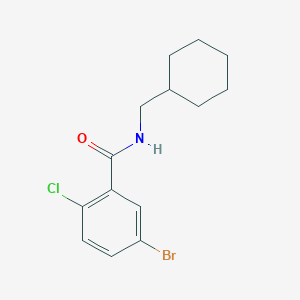
![4-Chloro-1-(2,4-difluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B3157759.png)
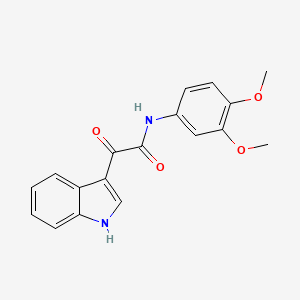
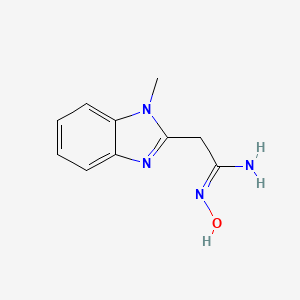
![2-Morpholino-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B3157770.png)
![2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B3157779.png)
![2-(Piperidin-1-yl)-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B3157787.png)
![5-Phenyl-2-(pyrrolidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B3157795.png)
![1-[(3,5-Dimethylcyclohexyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B3157812.png)
